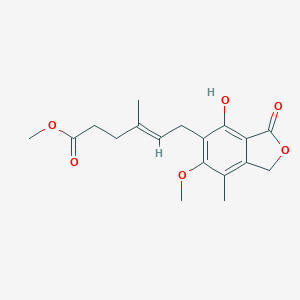

(E/Z)-Methyl mycophenolate

説明

特性

IUPAC Name |

methyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXRQFLATDNYSS-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112946 | |

| Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31858-66-9 | |

| Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31858-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl mycophenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031858669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL MYCOPHENOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5C0EG8E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(E/Z)-Methyl Mycophenolate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-Methyl mycophenolate is the methyl ester of mycophenolic acid (MPA), a potent, reversible, and uncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3] As a racemic mixture of its (E) and (Z) isomers, this compound serves as a crucial precursor in the synthesis of mycophenolate mofetil (MMF), a widely used immunosuppressive drug.[4][5][6] MMF is a prodrug that is rapidly hydrolyzed in vivo to the active metabolite, MPA.[7][8][9] MPA selectively inhibits the de novo pathway of guanine (B1146940) nucleotide synthesis, thereby exerting a cytostatic effect on lymphocytes, which are highly dependent on this pathway for proliferation.[2][3][9] This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of this compound, along with its mechanism of action.

Chemical Structure and Properties

This compound is a racemic compound comprising both (Z)-Methyl mycophenolate and (E)-Methyl mycophenolate isomers.[4][5][6] The fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₂O₆ | [10][11] |

| Molecular Weight | 334.36 g/mol | [10][11] |

| CAS Number | 24243-40-1 | [4][6] |

| Appearance | White to off-white crystalline powder | [6][12] |

| Melting Point | 93-99°C (for Mycophenolate Mofetil) | [13][14][15] |

| pKa | 5.6 (morpholino group), 8.5 (phenolic group) (for Mycophenolate Mofetil) | [13][16][17] |

Solubility of the Related Compound Mycophenolate Mofetil:

| Solvent | Solubility | Reference |

| Water (pH 7.4) | 43 µg/mL | [12][13][17][18] |

| Water (pH 3.6) | 4.27 mg/mL | [12][17][18] |

| Ethanol | Sparingly soluble / ~1.4 mg/mL | [1][12] |

| Methanol (B129727) | Soluble | [12][18] |

| Acetone | Freely soluble | [12][18] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL | [1] |

| Dimethylformamide (DMF) | ~14 mg/mL | [1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of methyl mycophenolate from mycophenolic acid is provided below.

Experimental Protocol: Synthesis of Methyl Mycophenolate[4]

Materials:

-

Mycophenolic acid (9.6 g, 30 mmol)

-

Methanol (40 ml)

-

Tin(II) chloride dihydrate (1.0 g, 0.15 molar equivalents)

-

Isobutyl acetate (B1210297) (300 ml)

-

Saturated sodium bicarbonate solution (100 ml)

-

Charcoal (0.5 g)

-

Sodium sulfate (B86663)

Procedure:

-

A mixture of mycophenolic acid (9.6 g) and tin(II) chloride dihydrate (1.0 g) in methanol (40 ml) is stirred at reflux temperature for 7 hours.

-

The reaction mixture is then evaporated to dryness.

-

The residue is dissolved in isobutyl acetate (300 ml).

-

Saturated sodium bicarbonate solution (100 ml) and charcoal (0.5 g) are added to the isobutyl acetate solution.

-

The mixture is filtered, and the phases are separated.

-

The organic phase is dried over sodium sulfate and then evaporated to dryness to yield methyl mycophenolate.

Yield: 9.38 g (94%) of a white solid.[4]

Purity Analysis (via HPLC):

-

Mycophenolic acid: 0.45 area%

-

Methyl mycophenolate: 98.9 area%[4]

Synthesis and Purification Workflow

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Mycophenolate | C17H19O6- | CID 6918995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Review of the antiproliferative properties of mycophenolate mofetil in non-immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2005105771A1 - Process for preparation of mycophenolate mofetil and other esters of mycophenolic acid - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. arasto.com [arasto.com]

- 7. apexbt.com [apexbt.com]

- 8. Mycophenolate mofetil | Other Dehydrogenases | Tocris Bioscience [tocris.com]

- 9. Inhibition of IMP dehydrogenase by mycophenolic acid in Molt F4 human malignant lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GSRS [precision.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Mycophenolate mofetil CAS#: 128794-94-5 [m.chemicalbook.com]

- 15. Performance of the new mycophenolate assay based on IMPDH enzymatic activity for pharmacokinetic investigations and setup of Bayesian estimators in different populations of allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US20080085542A1 - Method For The Preparation Of Mycophenolate Mofetil By Enzymatic Tranesterification - Google Patents [patents.google.com]

- 17. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Design and Catalyzed Activation of Mycophenolic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of (E/Z)-Methyl mycophenolate

An In-depth Technical Guide to the Synthesis and Characterization of (E/Z)-Methyl Mycophenolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of this compound, an important intermediate in the production of mycophenolate mofetil, a widely used immunosuppressive drug.[1][2] this compound is the methyl ester of mycophenolic acid (MPA) and exists as a mixture of (E) and (Z) isomers.[3][4][5] This document outlines detailed experimental protocols for its synthesis, presents key quantitative data in a structured format, and discusses methods for its characterization.

The synthesis of methyl mycophenolate is primarily achieved through the esterification of mycophenolic acid. Two common methods are detailed below, employing different catalytic approaches.

Experimental Protocols

Method 1: Tin(II) Chloride Dihydrate Catalyzed Esterification

This procedure utilizes tin(II) chloride dihydrate as a catalyst for the esterification of mycophenolic acid with methanol (B129727).

-

Materials: Mycophenolic acid, tin(II) chloride dihydrate, methanol, isobutyl acetate (B1210297), saturated sodium bicarbonate solution, charcoal, sodium sulfate (B86663).

-

Procedure:

-

A mixture of mycophenolic acid (9.6 g, 30 mmol) and tin(II) chloride dihydrate (1.0 g, 0.15 molar equivalents) in methanol (40 ml) is stirred at reflux temperature for 7 hours.[6]

-

The reaction mixture is then evaporated to dryness.[6]

-

The resulting residue is dissolved in isobutyl acetate (300 ml).[6]

-

A saturated sodium bicarbonate solution (100 ml) and charcoal (0.5 g) are added to the mixture.[6]

-

The mixture is filtered, and the phases are separated.[6]

-

The organic phase is dried over sodium sulfate and then evaporated to dryness to yield the solid methyl mycophenolate.[6]

-

Method 2: Sulfuric Acid Catalyzed Esterification

This classic acid-catalyzed esterification uses concentrated sulfuric acid.

-

Materials: Mycophenolic acid, methanol, concentrated sulfuric acid.

-

Procedure:

-

Mycophenolic acid (100 g) is suspended in methanol (1000 ml).[7]

-

Concentrated sulfuric acid (2.5 g) is added to the suspension.[7]

-

The mixture is warmed at 30-35°C for eight hours.[7]

-

Progress of the reaction is monitored (e.g., by HPLC) until the ratio of mycophenolic acid to methyl mycophenolate is less than 2%.[7]

-

The reaction mixture is cooled to 10°C.[7]

-

The solid product is filtered and washed with methanol (25 ml) to give the methyl ester.[7]

-

Synthesis Workflow

The general workflow for the synthesis of this compound from mycophenolic acid is depicted below.

References

- 1. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. xcessbio.com [xcessbio.com]

- 6. WO2005105771A1 - Process for preparation of mycophenolate mofetil and other esters of mycophenolic acid - Google Patents [patents.google.com]

- 7. US20080300404A1 - Process for the Preparation of Mycophenolate Mofetil - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Methyl Mycophenolate Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action: IMPDH Inhibition

Mycophenolic acid (MPA), the active metabolite of methyl mycophenolate, exerts its immunosuppressive effects primarily through the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2][3][4][5] IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanosine (B1672433) nucleotides by converting inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[3][5][6]

T and B lymphocytes are particularly susceptible to the depletion of guanine (B1146940) nucleotides as they lack a robust salvage pathway for purine (B94841) synthesis, unlike other cell types.[4][7] This selective action leads to a cytostatic effect on lymphocytes, inhibiting their proliferation and, consequently, suppressing cell-mediated immune responses and antibody formation.[3][7][8] MPA is a more potent inhibitor of the type II isoform of IMPDH, which is predominantly expressed in activated lymphocytes.[5][9]

Signaling Pathway of Mycophenolic Acid

Secondary Mechanisms of Action

Beyond the primary mechanism of IMPDH inhibition, MPA has been shown to exert its immunosuppressive effects through several other pathways:

-

Induction of Apoptosis: MPA can induce apoptosis (programmed cell death) in activated T lymphocytes and certain cell lines.[10][11][12] This effect contributes to the elimination of antigen-activated immune cells.

-

Inhibition of Glycosylation and Adhesion: By depleting GTP, MPA interferes with the glycosylation of cellular proteins, including adhesion molecules.[3][5] This leads to reduced expression of these molecules on the surface of lymphocytes and monocytes, thereby impairing their recruitment to sites of inflammation.[3][7]

-

Modulation of Nitric Oxide Synthesis: MPA can deplete tetrahydrobiopterin, a cofactor for inducible nitric oxide synthase (iNOS), leading to decreased production of nitric oxide (NO) and subsequent reduction in tissue damage mediated by peroxynitrite.[3][5]

Quantitative Data

While specific comparative data for methyl mycophenolate isomers are lacking, the following tables summarize the available quantitative data for methyl mycophenolate, mycophenolic acid (MPA), and mycophenolate mofetil (MMF).

Table 1: In Vitro Cytotoxicity of Mycophenolic Acid Methyl Ester

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Panel of 7 Cancer Cell Lines | Various | 0.26 - 23.73 | [13][14] |

Table 2: IMPDH Inhibition by Mycophenolic Acid and Mycophenolate Mofetil

| Compound | Enzyme/Cell Line | IC₅₀ / EC₅₀ | Reference |

| Mycophenolic Acid | IMPDH | EC₅₀: 0.24 µM | [1] |

| Mycophenolic Acid | T-lymphoblast CEM cell line | - | [1] |

| Mycophenolate Mofetil | IMPDH I | IC₅₀: 39 nM | [15] |

| Mycophenolate Mofetil | IMPDH II | IC₅₀: 27 nM | [15] |

| Mycophenolic Acid | Uremic patient T-cells | IC₅₀: 1.60 mg/L | [16] |

Table 3: Effects of Mycophenolic Acid on Lymphocyte Functions

| Parameter | Cell Type | Effect | Concentration/Value | Reference |

| T-cell Proliferation | Uremic patient T-cells | IC₅₀ | 1.55 mg/L | [16] |

| NK Cell Proliferation | Human NK cells | Inhibition | 14% ± 6% of control | [17] |

| NK Cell Cytotoxicity (K562) | Human NK cells | Reduction | From 61% to 17% | [17] |

| NK Cell Cytotoxicity (Daudi) | Human NK cells | Reduction | From 44% to 4% | [17] |

| Apoptosis Induction | Myeloma cell lines | Cytotoxic | 1 - 5 µmol/L | [11] |

| Cell Cycle Arrest | Human Lymphoid/Monocytic Lines | S phase arrest | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of mycophenolic acid and its derivatives.

IMPDH Activity Assay

This protocol is adapted from commercially available kits and published literature for measuring IMPDH activity in cell lysates.[18][19]

Materials and Reagents:

-

Phosphate Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

-

IMPDH Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)

-

Inosine Monophosphate (IMP)

-

Nicotinamide Adenine Dinucleotide (NAD+)

-

Diaphorase

-

INT (iodonitrotetrazolium chloride)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., PBMCs, Jurkat cells) to the desired density. Treat cells with varying concentrations of the test compound (e.g., MPA) and an untreated control for a specified period (e.g., 24-48 hours).

-

Cell Lysis:

-

Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

-

-

IMPDH Activity Measurement:

-

In a 96-well plate, add a standardized amount of protein from each cell lysate.

-

Prepare a reaction mixture containing IMPDH Assay Buffer, IMP, NAD+, diaphorase, and INT.

-

Add the reaction mixture to each well to initiate the reaction.

-

Incubate the plate at 37°C and measure the absorbance at 492 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of formazan (B1609692) production (change in absorbance per minute).

-

Normalize the IMPDH activity to the protein concentration of the cell lysate.

-

Calculate the percentage inhibition of IMPDH activity for each compound concentration relative to the untreated control.

-

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytostatic effects of a test compound.[18]

Materials and Reagents:

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (e.g., MMF)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with serial dilutions of the test compound. Include appropriate vehicle and untreated controls. Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at room temperature in the dark.

-

Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

-

Data Analysis: Calculate the percentage inhibition of proliferation for each concentration relative to the untreated control.

Apoptosis Assay (Annexin V Staining)

This is a general protocol for detecting apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).[20][21][22]

Materials and Reagents:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound to induce apoptosis. Include untreated and positive controls.

-

Cell Harvesting: Harvest cells by centrifugation and wash with cold PBS.

-

Staining:

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Annexin V-FITC negative, PI negative cells are live.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. globalrph.com [globalrph.com]

- 8. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytochrome C and Caspase-3/7 are Involved in Mycophenolic Acid- Induced Apoptosis in Genetically Engineered PC12 Neuronal Cells Expressing the p53 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IMP dehydrogenase inhibitor mycophenolate mofetil induces caspase-dependent apoptosis and cell cycle inhibition in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mycophenolic acid increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Sapphire North America [sapphire-usa.com]

- 15. apexbt.com [apexbt.com]

- 16. Pharmacodynamic Evaluation of the First Dose of Mycophenolate Mofetil Before Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mycophenolic acid inhibits natural killer cell proliferation and cytotoxic function: a possible disadvantage of including mycophenolate mofetil in the graft-versus-host disease prophylaxis regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Performance of the new mycophenolate assay based on IMPDH enzymatic activity for pharmacokinetic investigations and setup of Bayesian estimators in different populations of allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 21. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 22. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

Unraveling the Biological Activity of Mycophenolate Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycophenolic acid (MPA) is a potent, non-competitive, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This inhibitory action forms the basis of its profound immunosuppressive effects, primarily by selectively targeting the proliferation of T and B lymphocytes. Methyl mycophenolate, the methyl ester of MPA, exists as two geometric isomers: (E)-Methyl mycophenolate and (Z)-Methyl mycophenolate. While the biological activity of MPA and its widely used prodrug, mycophenolate mofetil (MMF), is extensively documented to be associated with the (E)-isomer, a comprehensive, direct comparative analysis of the biological activities of the individual (E) and (Z) isomers of methyl mycophenolate is not available in publicly accessible scientific literature. This guide provides an in-depth overview of the established biological activity of mycophenolic acid and its derivatives, with the understanding that this activity is attributed to the (E)-isomer. It also includes detailed experimental protocols and pathway diagrams relevant to the assessment of mycophenolate's biological effects.

Introduction

Mycophenolic acid (MPA) is a cornerstone of immunosuppressive therapy, particularly in solid organ transplantation to prevent allograft rejection. Its efficacy stems from its ability to selectively inhibit IMPDH, an enzyme crucial for the proliferation of lymphocytes which are heavily reliant on the de novo purine (B94841) synthesis pathway. The most common clinically used form is mycophenolate mofetil (MMF), the 2-morpholinoethyl ester prodrug of MPA, which is rapidly hydrolyzed in vivo to the active MPA.

Methyl mycophenolate, a direct esterification product of MPA, also possesses this immunosuppressive potential. It can exist as two distinct geometric isomers around the double bond in the hexenoic acid side chain: the (E)-isomer and the (Z)-isomer. While commercial and therapeutically utilized forms of mycophenolate derivatives are the (E)-isomers, the distinct biological profile of the (Z)-isomer of methyl mycophenolate remains uncharacterized in the available scientific literature. This guide will, therefore, focus on the well-established biological activity of the (E)-isomer of mycophenolate derivatives.

Mechanism of Action: Inhibition of IMPDH

The primary mechanism of action of mycophenolic acid is the potent and selective inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2][3][4][5][6] IMPDH catalyzes the NAD+-dependent conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical rate-limiting step in the de novo synthesis of guanosine (B1672433) nucleotides (GMP, GDP, and GTP).

There are two isoforms of human IMPDH:

-

IMPDH1: Constitutively expressed in most cell types.

-

IMPDH2: Upregulated in proliferating cells, particularly activated T and B lymphocytes.

Mycophenolic acid exhibits a greater inhibitory effect on IMPDH2, contributing to its selective cytostatic effect on lymphocytes.[1] By depleting the intracellular pool of guanosine nucleotides, MPA arrests the proliferation of these immune cells, thereby suppressing both cell-mediated and humoral immune responses.[1][5][7][8][9]

Quantitative Biological Activity Data

As previously stated, direct comparative quantitative data for the (E) and (Z) isomers of methyl mycophenolate is not available. The following table summarizes representative data for Mycophenolic Acid (MPA), which is the active form of these esters.

| Compound | Assay | Target | Cell Line | IC50 / EC50 | Reference |

| Mycophenolic Acid | IMPDH Inhibition | Recombinant Human IMPDH2 | - | ~20-40 nM | [1] |

| Mycophenolic Acid | Lymphocyte Proliferation | - | Human PBMCs | ~1-10 µM |

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to assess the biological activity of mycophenolate compounds. These can be adapted to compare the (E) and (Z) isomers should they become available.

IMPDH Activity Assay (Enzymatic)

This protocol measures the enzymatic activity of IMPDH by monitoring the production of NADH.

Materials:

-

Recombinant human IMPDH2

-

Inosine monophosphate (IMP)

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds ((E)- and (Z)-Methyl mycophenolate, MPA as control) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing IMP and NAD+ in the assay buffer.

-

Add varying concentrations of the test compounds to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (MPA).

-

Initiate the reaction by adding recombinant IMPDH2 to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the test compound.

-

Plot the reaction velocity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Lymphocyte Proliferation Assay (Cell-based)

This protocol assesses the cytostatic effect of the compounds on the proliferation of lymphocytes.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

-

Test compounds ((E)- and (Z)-Methyl mycophenolate, MPA as control) dissolved in DMSO

-

Cell proliferation reagent (e.g., [3H]-thymidine, BrdU, or a metabolic dye like MTT or WST-1)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Appropriate detection instrument (scintillation counter, microplate reader)

Procedure:

-

Seed PBMCs into the wells of a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Add varying concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and an unstimulated control (no mitogen).

-

Add the mitogen to all wells except the unstimulated control to induce lymphocyte proliferation.

-

Incubate the plate for 48-72 hours.

-

Add the cell proliferation reagent to each well and incubate for the recommended time (e.g., 4-18 hours for [3H]-thymidine or BrdU, 2-4 hours for metabolic dyes).

-

Harvest the cells (for [3H]-thymidine or BrdU) or measure the absorbance/fluorescence (for metabolic dyes) according to the manufacturer's instructions.

-

Calculate the percentage of proliferation inhibition for each compound concentration relative to the stimulated vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

References

- 1. Synthesis and biological activity of mycophenolic acid-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of the inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Immunosuppressive Activity of New Mycophenolic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel amides of mycophenolic acid and some heterocyclic derivatives as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct synthesis of mycophenolic acid aryl esters with antioxidant and antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure activity relationship of phenolic acid inhibitors of α-synuclein fibril formation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Methyl Mycophenolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl Mycophenolate, a key reference standard in the quality control of Mycophenolate Mofetil. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

Methyl Mycophenolate, chemically known as methyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate, is recognized as Impurity E in the European Pharmacopoeia (EP) monograph for Mycophenolate Mofetil.[1][2][3] As a critical impurity, its accurate identification and quantification are essential for ensuring the safety and efficacy of the active pharmaceutical ingredient (API). This guide presents its key spectroscopic data in a structured format, along with the methodologies for their acquisition.

Chemical Profile

| Property | Value |

| Systematic Name | methyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate |

| Synonyms | Mycophenolic Acid Methyl Ester, Mycophenolate Mofetil EP Impurity E |

| CAS Number | 31858-66-9[1][3] |

| Molecular Formula | C₁₈H₂₂O₆[3] |

| Molecular Weight | 334.36 g/mol [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of Methyl Mycophenolate.

¹H NMR (Proton NMR) Data

A representative ¹H NMR spectrum of Methyl Mycophenolate is required to populate this table with chemical shifts (δ), multiplicities, coupling constants (J), and integration values.

¹³C NMR (Carbon NMR) Data

A representative ¹³C NMR spectrum of Methyl Mycophenolate is required to populate this table with chemical shifts (δ).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group |

| Data Unavailable | Characteristic Absorptions |

A representative IR spectrum of Methyl Mycophenolate is required to populate this table with characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data Unavailable | Data Unavailable | Data Unavailable |

A representative mass spectrum of Methyl Mycophenolate is required to populate this table with key m/z values and their relative intensities.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections outline the general procedures for obtaining NMR, IR, and MS spectra for a compound like Methyl Mycophenolate.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl Mycophenolate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of Methyl Mycophenolate with anhydrous potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: Introduce a dilute solution of Methyl Mycophenolate into the mass spectrometer via a suitable ionization source. Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique.

-

Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis (e.g., Orbitrap, TOF).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), in either positive or negative ion mode.

-

Data Acquisition:

-

Full Scan MS: Acquire data over a relevant mass-to-charge (m/z) range to determine the molecular ion.

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data for structural elucidation.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a pharmaceutical compound like Methyl Mycophenolate.

Caption: Workflow for the spectroscopic characterization of Methyl Mycophenolate.

References

Navigating the Solubility and Stability of (E/Z)-Methyl Mycophenolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of (E/Z)-Methyl mycophenolate in common laboratory solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages data for the closely related and extensively studied prodrug, Mycophenolate Mofetil (MMF), to provide valuable insights. It is crucial to note that while structurally similar, the solubility and stability profiles of this compound may differ from those of MMF. The experimental protocols provided herein are applicable to both compounds for empirical determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation, bioavailability, and in vitro assay design. Below is a summary of the solubility of Mycophenolate Mofetil (MMF) in various common laboratory solvents. These values can serve as a preliminary guide for solvent selection for this compound.

Table 1: Solubility of Mycophenolate Mofetil (MMF) in Common Laboratory Solvents

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 299.07 mM[1] | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |

| Dimethylformamide (DMF) | 14 mg/mL[2] | 32.29 mM | - |

| Ethanol | 1.4 mg/mL[2] | 3.23 mM | Sparingly soluble in anhydrous ethanol.[3] |

| Methanol | Soluble | - | - |

| Acetone | Freely soluble | - | - |

| Acetonitrile | Soluble | - | - |

| Dichloromethane | Very soluble | - | - |

| Ethyl Acetate | Freely soluble | - | - |

| Water | Slightly soluble (43 µg/mL at pH 7.4)[3] | 0.10 mM | Solubility increases in acidic medium (4.27 mg/mL at pH 3.6).[3] |

| Isopropanol | Slightly soluble | - | - |

| Diethyl Ether | Slightly soluble | - | - |

| Hexane | Very slightly soluble | - | - |

Stability Profile

Understanding the chemical stability of a compound is paramount for ensuring its integrity during storage, handling, and experimentation. Forced degradation studies are essential for identifying potential degradation products and establishing a compound's intrinsic stability. The following table summarizes the stability of Mycophenolate Mofetil (MMF) under various stress conditions.

Table 2: Stability of Mycophenolate Mofetil (MMF) under Forced Degradation Conditions

| Stress Condition | Details | Observations |

| Alkaline Hydrolysis | 0.1 N Sodium Hydroxide | Highly sensitive; significant degradation observed.[4] |

| 0.01 N Sodium Hydroxide | Very slight degradation observed.[4] | |

| Acidic Hydrolysis | 0.1 M Hydrochloric Acid, 80°C for 30 minutes | Degradation occurs.[4] |

| Oxidative Stress | 30% w/v Hydrogen Peroxide, 60°C for 14 hours | About 20.32% degradation.[4][5] |

| Thermal Stress | 80°C for 30 minutes | About 25.91% degradation.[4] |

| Photolytic Stress | Exposure to UV light | About 36.86% degradation.[4] |

| Storage (Solid) | Powder, -20°C | Stable for 3 years.[1] |

| Storage (In Solvent) | In DMSO, -80°C | Stable for 6 months.[1] |

| In DMSO, -20°C | Stable for 1 month.[1] |

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of pharmaceutical compounds like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vial from the shaker and allow the undissolved solid to sediment. Centrifugation can be used to expedite this process.

-

Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mM).

Stability Indicating Method Development and Forced Degradation Studies

This protocol describes the workflow for conducting forced degradation studies and developing a stability-indicating HPLC method.

Caption: Forced Degradation and HPLC Method Workflow.

Methodology:

-

Stress Conditions: Prepare solutions of this compound in suitable solvents and expose them to a variety of stress conditions as outlined in ICH guidelines:

-

Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at room and elevated temperatures.

-

Basic Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at room and elevated temperatures.

-

Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug and drug solution to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose the solid drug and drug solution to light sources (e.g., UV and visible light).

-

-

HPLC Method Development:

-

Develop a reverse-phase HPLC method with UV detection capable of separating the parent compound from its potential degradation products.

-

Analyze the stressed samples using the developed HPLC method.

-

Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column type) to achieve adequate resolution between the parent peak and all degradation product peaks.

-

-

Method Validation: Once a suitable separation is achieved, validate the stability-indicating nature of the method according to ICH guidelines. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Concluding Remarks

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through data from its analogue, Mycophenolate Mofetil. The provided experimental protocols offer a systematic approach for researchers to empirically determine these critical physicochemical properties for this compound. Accurate characterization of solubility and stability is essential for the successful development of this compound for research and potential therapeutic applications.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. ajpsonline.com [ajpsonline.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

In Vitro Immunosuppressive Activity of (E/Z)-Methyl Mycophenolate: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the topic of the in vitro immunosuppressive activity of (E/Z)-Methyl mycophenolate. It is important to note that publicly available scientific literature specifically detailing the immunosuppressive properties of the E/Z isomers of methyl mycophenolate is scarce. Methyl mycophenolate is primarily documented as a laboratory precursor in the synthesis of Mycophenolate Mofetil (MMF). Therefore, this guide will focus on the well-established in vitro immunosuppressive activities of the active metabolite, Mycophenolic Acid (MPA), which is the compound responsible for the therapeutic effects of MMF. The information presented herein on MPA provides a strong foundation for understanding the potential, albeit unconfirmed, activity of its methyl ester derivatives. It is hypothesized that methyl mycophenolate would act as a prodrug, requiring in vivo or in vitro hydrolysis to MPA to exert significant immunosuppressive effects.

Introduction

Mycophenolate Mofetil (MMF) is a cornerstone immunosuppressive agent utilized in the prevention of allograft rejection and the treatment of various autoimmune diseases. Its therapeutic efficacy is not attributed to the molecule itself but to its rapid in vivo hydrolysis to the active metabolite, Mycophenolic Acid (MPA). MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo pathway of guanosine (B1672433) nucleotide synthesis.

This guide provides a comprehensive overview of the in vitro immunosuppressive activity of MPA, which serves as the active principle of MMF and, by extension, would be the anticipated active form of this compound following esterase-mediated hydrolysis. We will delve into the core mechanism of action, present quantitative data on its effects on lymphocyte populations, provide detailed experimental protocols for key assays, and visualize the relevant biological pathways.

Core Mechanism of Action: IMPDH Inhibition

The primary mechanism by which MPA exerts its immunosuppressive effects is through the potent inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2] T and B lymphocytes are particularly susceptible to the depletion of guanosine nucleotides as they rely heavily on the de novo purine (B94841) synthesis pathway for their proliferation, unlike other cell types which can utilize salvage pathways.[3]

The inhibition of IMPDH by MPA leads to a cascade of downstream effects:

-

Depletion of Guanosine Nucleotides: By blocking the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), MPA effectively depletes the intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[1]

-

Inhibition of Lymphocyte Proliferation: The scarcity of guanosine nucleotides halts DNA synthesis, thereby arresting the proliferation of activated T and B lymphocytes.[2][4]

-

Induction of Apoptosis: MPA has been shown to induce apoptosis in activated T-lymphocytes, which may contribute to the elimination of alloreactive T-cell clones.[5]

-

Suppression of Antibody Formation: By inhibiting B-cell proliferation, MPA consequently suppresses antibody production.

-

Inhibition of Glycosylation and Adhesion: MPA can also inhibit the glycosylation of cell adhesion molecules, which in turn reduces the recruitment of lymphocytes and monocytes to sites of inflammation.

Signaling Pathway: De Novo Purine Synthesis and MPA Inhibition

Caption: De Novo Purine Synthesis Pathway and the Site of Inhibition by Mycophenolic Acid (MPA).

Quantitative Data on Immunosuppressive Activity of Mycophenolic Acid

The following tables summarize quantitative data from various in vitro studies on the effects of MPA on lymphocyte proliferation and other cell types. It is important to note that IC50 values can vary depending on the cell type, stimulation method, and assay conditions.

| Assay | Cell Type | Stimulant | IC50 (nmol/L) | Reference |

| Primary Mixed Lymphocyte Reaction (MLR) | Human Peripheral Blood Lymphocytes (PBL) | Allogeneic PBLs | 10-100 | |

| Mitogen-Induced Proliferation | Human PBL | Phytohemagglutinin (PHA) | 10-100 | |

| Mitogen-Induced Proliferation | Human PBL | Concanavalin A (Con A) | 10-100 | |

| Antiproliferative Effect | T-cell Lymphomas | - | 90-365 | |

| Antiproliferative Effect | EBV-transformed B-lymphoblastoid cell lines | - | 90-365 |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the immunosuppressive activity of compounds like MPA.

Lymphocyte Proliferation Assay (PHA Stimulation with [³H]-Thymidine Incorporation)

This assay measures the ability of a compound to inhibit the proliferation of lymphocytes stimulated by a mitogen, such as Phytohemagglutinin (PHA).

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phytohemagglutinin (PHA-M)

-

[³H]-Thymidine

-

96-well flat-bottom cell culture plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Cell Preparation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium. Adjust the cell concentration to 1 x 10⁶ cells/mL.

-

Assay Setup: Add 100 µL of the PBMC suspension (1 x 10⁵ cells) to each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of the test compound (e.g., MPA) in complete medium. Add the appropriate concentration of the compound to the wells in triplicate. Include wells with vehicle control (e.g., DMSO) and wells with medium only (unstimulated control).

-

Stimulation: Add PHA to the appropriate wells at a final concentration of 5 µg/mL.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Radiolabeling: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Measurement: Measure the incorporated radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the percentage of inhibition of proliferation for each compound concentration compared to the stimulated control (vehicle-treated). The IC50 value, the concentration of the compound that causes 50% inhibition of proliferation, can be determined by non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Lymphocytes (e.g., Jurkat cells or activated PBMCs)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

IMPDH Enzyme Activity Assay

This assay measures the activity of IMPDH by monitoring the production of NADH.

Materials:

-

Cell lysate containing IMPDH

-

IMPDH assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)

-

Inosine monophosphate (IMP)

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Enzyme Preparation: Prepare a cell lysate from a source rich in IMPDH (e.g., activated lymphocytes).

-

Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of IMP, and the cell lysate.

-

Initiation of Reaction: Start the reaction by adding NAD⁺.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Inhibitor Assay: To determine the inhibitory effect of a compound, pre-incubate the enzyme with various concentrations of the inhibitor before adding NAD⁺.

Data Analysis:

Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Visualizations

Experimental Workflow: In Vitro Immunosuppressive Activity Assessment

Caption: General experimental workflow for assessing the in vitro immunosuppressive activity of a compound.

Conclusion

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Mycophenolate Mofetil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of mycophenolate mofetil (MMF), a critical immunosuppressive agent. MMF is a prodrug that is rapidly converted in vivo to its active metabolite, mycophenolic acid (MPA). Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for optimizing its therapeutic efficacy and safety in clinical settings, particularly in solid organ transplantation.

Pharmacokinetics of Mycophenolic Acid (MPA)

Following oral administration, MMF is almost completely absorbed and rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and liver to form MPA. The pharmacokinetic profile of MPA is characterized by rapid absorption, high plasma protein binding, and significant inter-individual variability.[1][2]

Absorption

Oral bioavailability of MPA after MMF administration is high, ranging from 80.7% to 94% in healthy volunteers and most patient populations.[1][3] Peak plasma concentrations (Cmax) of MPA are typically reached within 1-2 hours (Tmax) after oral MMF administration.[1] The absorption of MPA can be influenced by co-administered drugs and food.

Distribution

MPA is highly bound to plasma albumin, with a bound fraction of approximately 97-99%.[1][4] This extensive protein binding results in a relatively small volume of distribution. In patients with normal renal and liver function, the high degree of protein binding limits the distribution of MPA into tissues.

Metabolism and Excretion

The metabolism of MPA is a complex process primarily involving glucuronidation. The resulting metabolites are then excreted, mainly through the kidneys.

A notable feature of MPA pharmacokinetics is enterohepatic recirculation. The major inactive metabolite, MPA 7-O-glucuronide (MPAG), is excreted into the bile via the multidrug resistance-associated protein 2 (MRP2) transporter.[1][2] In the gut, bacterial β-glucuronidases can de-conjugate MPAG back to MPA, which is then reabsorbed into the systemic circulation.[1] This process leads to a secondary peak in the plasma concentration-time profile of MPA, typically occurring 6-12 hours after dosing, and contributes significantly to the total drug exposure (AUC).[1][5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of MPA in various populations and preclinical species.

Table 1: Pharmacokinetic Parameters of Mycophenolic Acid in Humans

| Population | MMF Dose | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Half-life (h) | Bioavailability (%) | Reference(s) |

| Healthy Volunteers | 1 g | ~25 | ~0.8 | ~64 (AUC∞) | ~16 | 94.1 | [3][6] |

| Healthy Chinese Volunteers | 1 g | 25.58 ± 4.79 | 0.68 ± 0.21 | 59.19 ± 9.23 (AUC0-48) | 15.12 ± 3.17 | 101.5% (relative) | [7] |

| Renal Transplant Recipients (Early Post-transplant) | Varies | 9.83 ± 6.04 | 74.10 ± 1.54 | 40.83 ± 22.26 (Dose-normalized AUCss,12h) | 6.10 ± 4.67 | - | [5] |

| Renal Transplant Recipients (Stable) | Varies | 16.87 ± 7.49 | 72.82 ± 0.58 | 77.86 ± 21.34 (Dose-normalized AUCss,12h) | 11.99 ± 17.54 | - | [5] |

| Liver Transplant Recipients | 1.5 g (oral) | 4.5 ± 2.8 | - | 12.8 ± 4.2 | 5.5 | 48.5 ± 18.7 | [8] |

| Heart Transplant Recipients | 1.5 g (oral) | - | - | 29.7 (Day 6) | - | 91.6% (relative to IV) | [9] |

Table 2: Pharmacokinetic Parameters of Mycophenolic Acid in Preclinical Species

| Species | MMF Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference(s) |

| Rat | 5 | Oral | - | 0.25 - 0.5 | 32.7 (Day 7) | - | [10][11] |

| Rat | 10 | Oral | - | 0.25 - 0.5 | 38.6 (Day 7) | - | [10][11] |

| Rat | 16.7 | IV | - | - | - | 8.89 ± 2.76 | [9] |

| Dog (Juvenile) | 13 | Oral | 9.33 ± 7.04 | < 1 | 12.84 ± 6.60 (AUC0-∞) | - | [12] |

| Cat | 10 | Oral | - | - | 1.77 - 8.54 (AUC0-LOQh) | - | [13] |

| Cat | 15 | Oral | - | - | 2.18 - 31 (AUC0-LOQh) | - | [13] |

Metabolism of Mycophenolate Mofetil

The biotransformation of MMF is a multi-step process involving several enzymes and leading to various metabolites.

Caption: Metabolic pathway of Mycophenolate Mofetil (MMF).

Experimental Protocols

Quantification of MPA and its Metabolites by HPLC-MS/MS

This method allows for the sensitive and specific quantification of MPA, MPAG, and AcMPAG in biological matrices.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing an internal standard (e.g., MPA-d3).

- Vortex the mixture for 30 seconds to precipitate proteins.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[11]

- Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.

- Flow Rate: Typically 0.5 mL/min.

- Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

- Ionization Mode: Electrospray ionization (ESI), often in negative mode for MPA and its metabolites.

- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

4. Data Analysis:

- A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

- The concentrations of the analytes in the unknown samples are determined by interpolation from the calibration curve.[11]

In Vitro Metabolism using Human Liver Microsomes (HLM)

This assay is used to investigate the enzymatic pathways involved in the metabolism of MPA.

1. Incubation Mixture:

- In a microcentrifuge tube, combine HLM (e.g., 0.5 mg/mL protein), MPA at various concentrations, and phosphate (B84403) buffer (pH 7.4).

- Pre-incubate the mixture at 37°C for 5 minutes.

2. Reaction Initiation:

- Initiate the metabolic reaction by adding the cofactor UDP-glucuronic acid (UDPGA).[14]

3. Incubation and Termination:

- Incubate at 37°C for a specified time (e.g., 30-60 minutes). The reaction should be in the linear range.[14]

- Terminate the reaction by adding a stopping solution, such as cold acetonitrile or perchloric acid.[14]

4. Sample Processing and Analysis:

- Centrifuge the mixture to pellet the precipitated protein.

- Analyze the supernatant for the formation of metabolites (MPAG, AcMPAG) using a validated analytical method like HPLC-MS/MS.

Transporter Studies using Vesicular Transport Assay

This in vitro method is used to identify substrates and inhibitors of specific transporters, such as MRP2.

1. Vesicle Preparation:

- Use inside-out membrane vesicles prepared from cells overexpressing the transporter of interest (e.g., Sf9 cells expressing human MRP2).[15]

2. Transport Reaction:

- Incubate the membrane vesicles with the radiolabeled substrate (e.g., ³H-MPAG) in a transport buffer.

- Initiate transport by adding ATP. A parallel incubation with AMP is performed as a negative control to determine non-specific binding and passive diffusion.[16]

- To test for inhibition, include the test compound (e.g., MPA) in the incubation mixture.

3. Incubation and Termination:

- Incubate at 37°C for a short period (e.g., 5-15 minutes).

- Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation medium.

4. Quantification:

- Wash the filters to remove non-transported substrate.

- Quantify the radioactivity retained on the filters (representing the amount of substrate transported into the vesicles) using liquid scintillation counting.

- ATP-dependent transport is calculated by subtracting the amount of substrate in the AMP-containing incubations from that in the ATP-containing incubations.[16]

Visualizations of Workflows and Pathways

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Workflow for a typical preclinical pharmacokinetic study of MMF.

Enterohepatic Recirculation of Mycophenolic Acid

References

- 1. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and bioavailability of mycophenolate mofetil in healthy subjects after single-dose oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and variability of mycophenolic acid from enteric-coated mycophenolate sodium compared with mycophenolate mofetil in de novo heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetics of Mycophenolic Acid in Renal Transplant Patients: A Comparison of the Early and Stable Posttransplant Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioequivalence and pharmacokinetic comparison of two mycophenolate mofetil formulations in healthy Chinese male volunteers: an open-label, randomized-sequence, single-dose, two-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.psu.edu [pure.psu.edu]

- 9. Pharmacokinetics of mycophenolate mofetil, a new immunosuppressant, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic studies of mycophenolate mofetil in rat kidney allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. PHARMACOKINETICS AND DYNAMICS OF MYCOPHENOLATE MOFETIL AFTER SINGE DOSE ORAL ADMINISTRATION IN JUVENILE DACHSHUNDS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of mycophenolic acid and its effect on CD4+ and CD8+ T cells after oral administration of mycophenolate mofetil to healthy cats [pubmed.ncbi.nlm.nih.gov]

- 14. The glucuronidation of mycophenolic acid by human liver, kidney and jejunum microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Stimulation of Multidrug Resistance-Associated Protein 2 Function Is Not Reproduced In Vivo in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Century of Mycophenolic Acid: From Antibiotic Discovery to Immunosuppressive Powerhouse

An In-depth Technical Guide on the Discovery and History of Mycophenolic Acid Esters for Researchers, Scientists, and Drug Development Professionals.

Introduction

Mycophenolic acid (MPA), a cornerstone of modern immunosuppressive therapy, has a rich and multifaceted history spanning over a century. Initially identified as a potent antibiotic, its journey to becoming a critical agent in preventing organ transplant rejection is a testament to persistent scientific inquiry and serendipitous discovery. This technical guide delves into the core of MPA's discovery, its evolution into ester prodrugs like mycophenolate mofetil (MMF), its mechanism of action, and the key experimental methodologies that have defined its development.

Discovery and Historical Development

The story of mycophenolic acid begins in 1893 with the Italian medical scientist Bartolomeo Gosio. While investigating the cause of pellagra, a disease he suspected was linked to spoiled corn, he isolated a crystalline compound from the fungus Penicillium glaucum (now known as P. brevicompactum).[1][2] Gosio demonstrated that this compound possessed antibacterial activity, notably against the anthrax bacterium, Bacillus anthracis.[2][3] This marked the first isolation of a pure, crystalline antibiotic.[2] However, his groundbreaking discovery was largely forgotten for decades.

The compound was rediscovered and named mycophenolic acid in 1912 by Alsberg and Black.[1] Subsequent research throughout the mid-20th century revealed a broad spectrum of biological activities, including antifungal, antiviral, and antitumor properties.[1][4][5] Despite these promising findings, its clinical development was hampered by adverse effects.[2]

The pivotal shift in the application of MPA came in the 1990s with the discovery of its potent immunosuppressive properties.[1] To improve its oral bioavailability and reduce gastrointestinal side effects, the 2-morpholinoethyl ester prodrug, mycophenolate mofetil (MMF), was synthesized.[6][7] MMF is rapidly hydrolyzed in the body to the active moiety, MPA.[8] This development was a turning point, leading to the approval of MMF (marketed as CellCept) by the U.S. Food and Drug Administration (FDA) in 1995 for the prevention of acute rejection in kidney transplantation.[4]

Below is a diagram illustrating the key milestones in the discovery and development of mycophenolic acid and its esters.

References

- 1. Mycophenolic acid for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mycophenolic acid in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Use of Mycophenolate Mofetil in Psoriasis: An Educational Article and Expert Opinion | ClinicSearch [clinicsearchonline.org]

- 4. scbt.com [scbt.com]

- 5. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review of major clinical trials with mycophenolate mofetil in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of IMPDH by mycophenolic acid: dissection of forward and reverse pathways using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

(E/Z)-Methyl Mycophenolate as a Precursor for Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-Methyl mycophenolate, the methyl ester of the potent immunosuppressant Mycophenolic Acid (MPA), serves as a versatile precursor in the synthesis of key derivatives with significant therapeutic and research applications. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its conversion to Mycophenolic Acid (MPA) and its prodrug, Mycophenolate Mofetil (MMF). Additionally, this guide outlines the synthetic pathways for preparing important metabolites, including mycophenolic acid β-D-glucuronide and phenolic glycosides. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application in a research and development setting.

Introduction

This compound is a racemic mixture of the (E) and (Z) isomers of the methyl ester of mycophenolic acid.[1][2] Its primary role in synthetic chemistry is as a key intermediate for the production of mycophenolic acid and its derivatives. Mycophenolic acid is a selective, reversible, and uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[3][4] This mechanism of action leads to the potent immunosuppressive effects utilized in preventing organ transplant rejection and treating autoimmune diseases.[3][5] This guide details the chemical transformations of this compound, providing researchers with the necessary information for its effective use in synthesis.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₂₂O₆ | [6][7][8] |

| Molecular Weight | 334.36 g/mol | [6][7][8] |

| CAS Number | 24243-40-1 | [6][8] |

| Appearance | Solid Powder | [6] |

| Storage | Dry, dark, and at -20°C for long-term storage. | [6] |

Synthesis of Mycophenolic Acid (MPA) via Hydrolysis

The conversion of this compound to mycophenolic acid is achieved through the hydrolysis of the methyl ester. This can be accomplished under either acidic or basic conditions. Alkaline hydrolysis is generally preferred due to the irreversible nature of the reaction, which often leads to higher yields.

Experimental Protocol: Alkaline Hydrolysis

This protocol is a general method for the alkaline hydrolysis of methyl esters and can be adapted for this compound.

Materials:

-

This compound

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (B129727) (MeOH) or a mixture of Tetrahydrofuran (THF) and water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (B1210297) for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Deionized water

Procedure:

-

Dissolve this compound in a suitable solvent such as methanol or a THF/water mixture.

-

Add an aqueous solution of an excess of lithium hydroxide or sodium hydroxide (typically 1.2 to 3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 1 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid to precipitate the mycophenolic acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

The crude mycophenolic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Expected Yield and Purity: While a specific yield for the hydrolysis of this compound is not readily available in the provided search results, the hydrolysis of similar methyl esters under alkaline conditions typically proceeds with high yields, often exceeding 90%. The purity of the final product after recrystallization is expected to be high (>98%).

Synthesis of Mycophenolate Mofetil (MMF) via Transesterification

A primary application of this compound is its conversion to Mycophenolate Mofetil (MMF) through a transesterification reaction with 2-(4-morpholinyl)ethanol.

Experimental Protocols

Several patented methods detail this transesterification, with variations in catalysts and reaction conditions.

Protocol 1: Tin(II) Chloride Dihydrate Catalyzed Transesterification

Materials:

-

This compound

-

4-(2-hydroxyethyl)morpholine

-

Tin(II) chloride dihydrate

-

Saturated sodium bicarbonate solution

Procedure:

-

Combine this compound (1 equivalent), 4-(2-hydroxyethyl)morpholine (6 molar equivalents), and tin(II) chloride dihydrate (0.15 molar equivalents) in a reaction vessel under a nitrogen atmosphere.

-

Heat the mixture with stirring, initially at 150°C for 6 hours, and then increase the temperature to 160°C for an additional 3 hours.

-

Cool the reaction mixture to room temperature and dissolve it in toluene.

-

Wash the toluene solution with a saturated sodium bicarbonate solution.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude Mycophenolate Mofetil.

-

The crude product can be purified by crystallization.

Protocol 2: Zinc-Based Catalysis

Materials:

-

This compound

-

2-morpholino ethanol (B145695)

-

Zinc oxide or granular zinc metal

-

Ethyl acetate

Procedure:

-

A mixture of this compound (1 equivalent), 2-morpholino ethanol (2 equivalents), and zinc oxide (0.4 equivalents by weight) is heated to 90-100°C under slightly reduced pressure for approximately 32 hours.

-

Alternatively, granular zinc metal can be used as a catalyst under similar conditions.

-

After the reaction is complete, the mixture is cooled and diluted with ethyl acetate.

-

The catalyst is removed by filtration.

-

The ethyl acetate solution is washed with water, and the organic phase is concentrated in vacuo to provide crude Mycophenolate Mofetil.

Quantitative Data

The following table summarizes the quantitative data from various transesterification protocols.

| Catalyst | Reaction Conditions | Yield | Purity | Reference(s) |

| Tin(II) chloride dihydrate | 150-160°C, 9 hours | 77% (crude) | 93.8% MMF (crude) | |

| Zinc oxide | 90-100°C, 32 hours | - | 96.6% MMF | |

| Granular zinc metal | 100-110°C, 44 hours | 94.4% | 99.32% MMF |

Synthesis of Mycophenolic Acid β-D-glucuronide and Phenolic Glycosides